3-(Trifluoromethyl)phenylhydrazine Hydrochloride
Description
3-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-33-3) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.6 g/mol . It is structurally characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a hydrazine (-NH-NH₂) moiety, which is protonated as a hydrochloride salt. This compound is widely used in organic synthesis, particularly in the preparation of pyrazole, pyrazolone, and hydrazone derivatives, which are pivotal in pharmaceutical and agrochemical research . Its electron-withdrawing -CF₃ group enhances reactivity in condensation reactions and influences the physicochemical properties of resultant compounds, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVBLYYGZHLQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369838 | |
| Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-33-3 | |
| Record name | Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 269918 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107333 | |
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| Record name | 3107-33-3 | |
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| Record name | 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reductive Pathways
Sodium sulfite reduces the diazonium group to hydrazine via a two-electron transfer mechanism, yielding 3-(trifluoromethyl)phenylhydrazine hydrochloride after acidification:
Critical Parameters
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Sodium Sulfite Concentration : 15–25% aqueous solutions prevent viscosity issues while ensuring sufficient reductant.
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Temperature Control : Maintaining 0–25°C during reduction suppresses thermal degradation.
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Acidification : Post-reduction reflux with concentrated HCl (1–4 h) protonates the hydrazine, precipitating the hydrochloride salt.
Comparative Analysis of Synthetic Protocols
Five experimental trials from the patent CN101781229A were analyzed to identify optimal conditions (Table 1).
Table 1: Impact of Reaction Variables on Yield and Purity
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
|---|---|---|---|---|---|
| NaNO₂ (mol ratio) | 1.05 | 1.1 | 1.2 | 1.0 | 1.05 |
| HCl (mL/g amine) | 4.5 | 3.6 | 1.8 | 2.9 | 4.3 |
| Reduction Time (h) | 3 | 2 | 1 | 4 | 2.5 |
| Yield (%) | 85 | 77 | 76 | 80 | 80 |
| Purity (%) | 97.0 | 98.2 | 97.1 | 99.0 | 98.5 |
Key trends include:
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Higher HCl volumes (4.5 mL/g) correlate with improved yields (85%) due to enhanced protonation.
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Extended reduction times (4 h) marginally increase purity (99%) but risk side reactions.
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Moderate NaNO₂ ratios (1.05–1.2) balance conversion efficiency and cost.
Legacy Methods and Their Limitations
Prior syntheses relied on hazardous reagents, limiting scalability:
Sulfur Dioxide Reduction
Gaseous SO₂ necessitated specialized equipment, with yields ≤60% and poor reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Amines.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
Synthesis of Anticancer Agents
3-(Trifluoromethyl)phenylhydrazine hydrochloride serves as an intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. It is utilized in the development of isosteviol-fused pyrazolines and pyrazoles, which have shown potential as anticancer agents . The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in inhibiting cancer cell growth.
Inhibitors Development
This compound is also involved in synthesizing various inhibitors that target specific enzymes or pathways associated with disease progression. Its unique chemical properties allow for modifications that can lead to enhanced potency and selectivity .
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study: Inhibitor Development
Research focused on synthesizing enzyme inhibitors using this compound has shown promising results in targeting specific kinases involved in cancer signaling pathways. The inhibitors demonstrated high selectivity and potency, making them candidates for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Substituent Position : The meta-substituted -CF₃ group in this compound offers steric and electronic advantages in forming heterocyclic compounds compared to ortho or para isomers. For example, in pyrazole synthesis, meta substitution avoids steric hindrance during cyclization .
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the hydrazine moiety, facilitating nucleophilic attacks in reactions with ketones or esters. This contrasts with the parent phenylhydrazine, which requires harsher conditions for similar transformations .
Biological Activity
3-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 3107-33-3) is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C₇H₇F₃N₂
- Boiling Point : 80–83 °C at 9 mmHg
- Density : 1.348 g/cm³
- Flash Point : 107 °C (224 °F)
This compound exhibits biological activity through several mechanisms, primarily involving the modulation of enzymatic pathways and interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of bioactive lipids that regulate inflammation and pain responses .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage and could have implications in neuroprotection and anti-inflammatory therapies.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:
- Breast Cancer Cells : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
- Lung Cancer Cells : The compound exhibited cytotoxic effects against lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
-
Study on sEH Inhibition :
- A recent study evaluated the structure-activity relationship (SAR) of various derivatives of phenylhydrazine, including 3-(trifluoromethyl)phenylhydrazine. The results indicated that modifications to the trifluoromethyl group significantly enhanced sEH inhibition potency, with some derivatives exhibiting nanomolar IC50 values .
- Antioxidant Activity Assessment :
Table: Summary of Biological Activities
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as recommended by NIOSH guidelines .
- Spill Management : Neutralize spills with 10% NaOH solution before disposal, avoiding aqueous rinses to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
